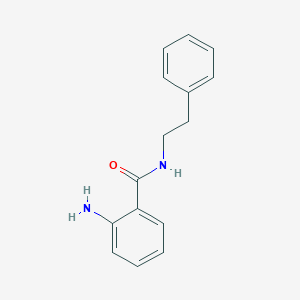

2-amino-N-(2-phenylethyl)benzamide

Descripción general

Descripción

2-amino-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C15H16N2O. This compound is part of the benzamide family, which is known for its diverse applications in pharmaceuticals, agriculture, and industrial chemistry. Benzamides are characterized by the presence of a benzene ring attached to an amide group, and in this case, the compound also includes an amino group and a phenylethyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-amino-N-(2-phenylethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times. The reaction typically involves heating the reactants in the presence of the catalyst and ultrasonic waves, which accelerates the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of phenethylamine with benzoyl chloride in a suitable solvent at low temperatures . The product is then purified through crystallization. This method is preferred for its simplicity and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the amide group.

Substitution: Various substituted benzamides depending on the electrophile used.

Aplicaciones Científicas De Investigación

Antitumor Properties

Research has shown that derivatives of 2-amino-N-(2-phenylethyl)benzamide exhibit significant antitumor activity. For instance, a study highlighted the effectiveness of certain derivatives in inhibiting tumor growth in vivo, particularly against mammary cancer and leukemia models. The compound demonstrated a dose-dependent suppression of tumor growth, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. It has been reported to show activity against various bacterial strains and fungi. A derivative was found to inhibit the growth of Mycosphaerella pinodes, a pathogen affecting pea crops, causing significant yield losses in agricultural settings . Additionally, other studies have indicated that related compounds exhibit potent antifungal activity against strains such as Aspergillus fumigatus and moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .

Histone Deacetylase Inhibition

A notable application of this compound derivatives is their role as histone deacetylase (HDAC) inhibitors. This class of compounds has been linked to the regulation of gene expression associated with cancer progression, suggesting that they could be developed into therapeutic agents for cancer treatment .

Autoimmune Disease Treatment

The compound's derivatives have also shown promise in treating autoimmune diseases by modulating immune responses. This potential application underscores the versatility of this compound in addressing complex health issues beyond cancer .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-amino-N-(2-phenylethyl)benzamide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, its antibacterial activity is likely due to its ability to disrupt bacterial cell walls or interfere with essential bacterial enzymes .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-amino-N-(2-phenylethyl)benzamide is unique due to its specific structural features, such as the presence of both an amino group and a phenylethyl group attached to the benzamide core. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzamide derivatives.

Actividad Biológica

2-amino-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C₁₅H₁₆N₂O. Its structure features an amino group and a phenylethyl side chain attached to a benzamide framework. This unique configuration contributes to its diverse biological activities, which have garnered interest in various fields, particularly in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through several methods, including direct condensation of benzoic acids and amines under specific conditions. One notable method involves the use of ultrasonic irradiation combined with Lewis acidic ionic liquids, which enhances yield and reduces reaction time, showcasing eco-friendly aspects of modern synthetic chemistry.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that related compounds demonstrate potent effects against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.015 mg/mL |

| 4-Amino-N-(2-phenylethyl)benzamide | Escherichia coli | 0.025 mg/mL |

| N-(4-Methylphenyl)-benzamide | Pseudomonas aeruginosa | 0.020 mg/mL |

Anti-Cancer Activity

The compound has also been explored for its anti-cancer properties. Research highlights its potential in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression. A study demonstrated that certain derivatives could suppress tumor growth in vivo, indicating promising therapeutic applications .

Case Study: In Vivo Anti-Cancer Effects

In a recent study involving tumor-suffering mice, treatment with a derivative of this compound led to significant suppression of tumor growth compared to control groups. Flow cytometry analysis revealed that the compound induced apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

The biological activity of this compound is attributed to its interactions with various biological targets:

- Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes such as dipeptidyl peptidase-IV (DPP-IV), which plays a crucial role in glucose metabolism .

- Regulation of Signaling Pathways : Studies suggest that the compound may modulate signaling pathways related to inflammation and apoptosis, particularly through the down-regulation of TNF-α-induced pathways in chondrocytes .

Propiedades

IUPAC Name |

2-amino-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUCIDPYOGNAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352333 | |

| Record name | 2-amino-n-phenethyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19050-62-5 | |

| Record name | 2-amino-n-phenethyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.